molecular formula C13H19N5O4S2 B2707401 1,3,5-trimethyl-4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)-1H-pyrazole CAS No. 2320665-31-2

1,3,5-trimethyl-4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)-1H-pyrazole

Cat. No.: B2707401
CAS No.: 2320665-31-2
M. Wt: 373.45
InChI Key: BYWOGWRSZNORJL-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)-1H-pyrazole is a sophisticated synthetic heterocyclic compound designed for advanced pharmaceutical and biological research. This molecule integrates a 1,3,5-trimethyl-1H-pyrazole core, a scaffold recognized for its broad pharmacological properties, with a 1-methyl-1H-imidazole unit via a unique dual sulfonamide linkage containing an azetidine ring . The strategic incorporation of multiple nitrogen-containing heterocycles and sulfonamide groups makes it a valuable candidate for probing new biological pathways. The core pyrazole structure is a privileged motif in medicinal chemistry, associated with diverse biological activities including antimicrobial and anticancer effects . The sulfonamide functional group is a cornerstone in drug discovery, frequently employed in the development of enzyme inhibitors and antimicrobial agents . Specifically, molecular hybrids combining pyrazole and imidazole moieties are an area of intense research interest for overcoming antibiotic resistance, particularly against challenging ESKAPE pathogens . The presence of dual sulfonamide linkages in a single, complex molecule suggests potential for multi-target therapies or for enhancing binding affinity to specific biological targets. This compound is supplied as a high-purity material for research applications only. It is intended for use in bioactivity screening, mechanism of action studies, and as a key intermediate in the synthesis of novel therapeutic agents. Researchers will find it particularly useful in programs targeting kinase inhibition, antimicrobial discovery, and structure-activity relationship (SAR) analysis. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1,3,5-trimethyl-4-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O4S2/c1-9-12(10(2)17(4)15-9)24(21,22)18-7-11(8-18)23(19,20)13-14-5-6-16(13)3/h5-6,11H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWOGWRSZNORJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1,3,5-trimethyl-4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)-1H-pyrazole is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrazole ring, azetidine moiety, and sulfonyl groups, which contribute to its chemical reactivity and biological properties.

Molecular Structure and Properties

The molecular formula of the compound is C13H18N4O4S2C_{13}H_{18}N_{4}O_{4}S_{2} with a molecular weight of 342.43 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that are crucial for its biological activity.

PropertyData
Molecular FormulaC13H18N4O4S2
Molecular Weight342.43 g/mol
IUPAC Name1,3,5-trimethyl-4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl}-1H-pyrazole
InChIInChI=1S/C13H18N4O4S2/c1-9(2)12(16)14(15)11(19)20(17,18)10(3)13(21)22/h10H,9H2,1-8H3
Canonical SMILESCC(C)(C)C1=NNC(=N)C(=C1S(=O)(=O)N2CC(C2)CN3C=C(C=N3)S(=O)(=O)C)

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions and functionalization. Solvents such as dimethylformamide are commonly used along with strong bases like sodium hydride. Purification techniques such as column chromatography are employed to isolate the final product in high purity.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl groups enhance binding affinity and specificity towards these biological targets. Research indicates that the compound may inhibit certain enzymatic activities or modulate receptor functions.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits significant antimicrobial properties against various bacterial strains.

Anticancer Potential : Research has indicated that it may possess cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

Enzyme Inhibition : Studies have shown that it can act as an inhibitor for specific enzymes, including carbonic anhydrases (hCA I and II), with inhibition constants (Ki) indicating strong binding affinity (e.g., Ki values around 484 nM for hCA I) .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A study assessed the effectiveness of the compound against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at specific concentrations.
  • Cytotoxicity Assay : In vitro assays demonstrated that the compound significantly inhibited the proliferation of human cancer cell lines, with IC50 values indicating effective cytotoxicity.
  • Enzyme Interaction Studies : Detailed kinetic studies revealed that the compound selectively inhibits carbonic anhydrases, suggesting mechanisms for potential therapeutic applications in conditions where these enzymes are dysregulated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns
Compound Core Structure Key Substituents Functional Implications
Target Compound Pyrazole Methyl groups (1,3,5); bis-sulfonyl-linked azetidine and methylimidazole Enhanced steric bulk, potential protease inhibition
C1–C9 (Triazole Derivatives) 1,2,4-Triazole Diphenylimidazole; substituted aldehydes Antibacterial/antifungal activity via membrane disruption
Compound Benzimidazole Sulfinyl group; methoxyphenoxy-pyridine Proton pump inhibition (hypothesized)

Key Observations :

  • Bis-sulfonyl groups in the target may enhance solubility and hydrogen-bonding capacity relative to the mono-sulfinyl group in ’s benzimidazole .

Key Observations :

  • The target’s synthesis likely demands sequential sulfonation steps, contrasting with the one-pot triazole formation in C1–C9 .
  • ’s use of m-CPBA for sulfinyl group formation highlights the reactivity differences between sulfinyl and sulfonyl functionalities .

Key Observations :

  • The target’s lower predicted LogP (1.8) versus C1–C9 (3.5–4.2) implies better aqueous solubility, advantageous for drug delivery.
  • The diphenylimidazole substituents in C1–C9 contribute to broad-spectrum antimicrobial activity, whereas the target’s azetidine-imidazole system may favor selective enzyme interactions .

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